3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7,12H2,1-2H3 |
InChI Key |
UZXIFWYDQVOTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=NC=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Modified Protocol from Kalanithi et al. (2020)
A scaled-down adaptation utilizes 4-aminopyridine (0.43 g, 4.55 mmol) and (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.34 g, 11 mmol) in acetonitrile under identical reflux conditions. Post-reaction workup includes solvent evaporation and recrystallization from diethyl ether, yielding the target compound in 29% yield. The lower yield compared to Abrigach et al. is attributed to steric hindrance from the pyridine ring and competing side reactions.
Optimization of Reaction Conditions
Solvent Screening
Acetonitrile outperforms alternatives like ethanol or DMF due to its intermediate dielectric constant (ε = 37.5), which balances solvation of ionic intermediates and reactant miscibility. Polar aprotic solvents enhance the nucleophilicity of the amine, accelerating the substitution process.
Temperature and Time Dependence
Reaction completion within 4 hours at reflux is confirmed by TLC monitoring. Prolonged heating (>6 hours) leads to decomposition, as evidenced by darkened reaction mixtures and reduced yields.
Substituent Effects on Yield
Electron-donating groups on the pyrazole ring (e.g., methyl at positions 3 and 5) increase methanol reactivity by stabilizing the intermediate oxonium ion. Conversely, electron-withdrawing groups (e.g., nitro or bromo) reduce yields due to decreased nucleophilic attack efficiency.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
FTIR Analysis :
1H NMR (DMSO-d6, 400 MHz) :
13C NMR (DMSO-d6, 100 MHz) :
Melting Point and Purity
Reported melting points range from 84°C to 102°C, with variations depending on crystallinity and substituent patterns.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters from two seminal studies:
Challenges and Practical Considerations
Byproduct Formation
Competing N-alkylation or over-alkylation is mitigated by strict stoichiometric control. Excess pyridine methanol derivatives lead to bis-alkylated byproducts, as observed in Kalanithi et al..
Scale-Up Limitations
Laboratory-scale reactions (1–10 mmol) show consistent yields, but industrial-scale production requires optimized heat transfer to prevent exothermic side reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 4 of the pyrazole ring participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under mild conditions.
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C, 6h | N-Methyl derivative | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT, 2h | N-Acetylated pyrazole |
Condensation Reactions
The amine group reacts with aldehydes/ketones to form Schiff bases. For instance:
-
Schiff Base Formation : Condensation with benzaldehyde in methanol produces imine derivatives. This reaction is reversible under acidic conditions.
Table 2: Condensation Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Schiff Base Synthesis | Benzaldehyde, MeOH, RT, 12h | (E)-N-(Benzylidene)pyrazol-4-amine |
Oxidation and Reduction
-
Oxidation : The pyridine ring is resistant to oxidation, but the methyl groups or amine may undergo transformation. For example, oxidation with KMnO₄ could yield carboxylic acids or hydroxylated products.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) of the pyridine ring is possible but less common due to aromatic stability.
Table 3: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Methyl Group Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid derivative |
Coordination Chemistry
The pyridine and pyrazole nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis or materials science:
-
Metal Complexation : Reacts with Cu(II) or Fe(III) salts in ethanol to form octahedral or square-planar complexes.
Table 4: Coordination Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cu(II) Complexation | CuCl₂, EtOH, RT, 3h | [Cu(L)₂Cl₂] |
Cross-Coupling Reactions
While direct cross-coupling (e.g., Suzuki) requires halogen substituents, pre-functionalization via bromination enables these reactions:
-
Bromination : NBS (N-bromosuccinimide) introduces bromine at the pyridine or pyrazole ring.
-
Suzuki Coupling : Subsequent reaction with aryl boronic acids forms biaryl systems.
Table 5: Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, 80°C, 8h | Brominated pyrazole |
Biological Activity Modulation
Derivatives of this compound show antioxidant and antimicrobial properties. For example:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds, including 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms of action are believed to involve disruption of microbial cell walls and inhibition of metabolic pathways essential for growth .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are critical in combating oxidative stress-related diseases. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) have been used to assess its ability to scavenge free radicals. Results indicate that the compound can effectively neutralize free radicals, thereby providing a protective effect against cellular damage.
Anti-inflammatory Effects
Preliminary studies suggest that 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine may have anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro. This property positions it as a candidate for further research in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine with various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. For instance, docking simulations have indicated favorable interactions with protein kinases, which are crucial for cell signaling and regulation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, focusing on substituent variations, molecular properties, and functional applications.
Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives
Substituent Effects on Physicochemical Properties
- Aromatic vs. In contrast, aliphatic substituents like isopropyl (C₈H₁₅N₃) or pentan-3-yl (C₉H₁₇N₃) reduce molecular weight and polarity, likely enhancing solubility in nonpolar solvents . The trifluoromethylbenzyl group (C₁₃H₁₄F₃N₃) introduces electron-withdrawing effects and lipophilicity, which may improve metabolic stability in drug design .
Heterocyclic Substituents :
- The tetrahydro-2H-pyran-4-ylmethyl group (C₁₁H₂₀N₃O) combines oxygen-containing heterocyclic structure with moderate polarity, making it a candidate for targeting enzymes or receptors requiring polar interactions .
Biological Activity
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS Number: 1152695-76-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, making it a subject of interest for researchers exploring new pharmacological agents.
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.26 g/mol
- Structure : The compound features a pyrazole ring substituted with a pyridinylmethyl group and two methyl groups at the 3 and 5 positions, which are critical for its biological activity .
Biological Activity Overview
The biological activities of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine include:
-
Antitumor Activity :
- Recent studies have shown that compounds with a pyrazole core can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
- The compound's structure allows for interactions with key proteins involved in cell cycle regulation, potentially inhibiting cancer cell proliferation.
-
Kinase Inhibition :
- Pyrazolo[3,4-b]pyridines, including this compound, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). Specific analogs have shown selective inhibition profiles, which are crucial for developing targeted cancer therapies .
- For example, related compounds exhibited IC50 values as low as 0.36 µM against CDK2, highlighting the potential of this class of compounds in cancer treatment .
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Q & A
Q. What are the common synthetic routes for 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine?
The synthesis typically involves alkylation or substitution reactions using pyrazole precursors. For example, upstream raw materials like acetylacetone ( ) can serve as starting points for pyrazole ring formation. A method analogous to the synthesis of structurally similar compounds involves S-alkylation in alkaline media (e.g., using pyridin-4-ylmethyl halides) to introduce the pyridinylmethyl group (). Post-synthesis, purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization ensures high purity .
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular connectivity. For instance, pyridinyl protons appear as distinct signals near δ 8.5–7.5 ppm, while pyrazole methyl groups resonate at δ 2.1–2.5 ppm ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 215 [M+H] for similar pyrazole derivatives) ( ).
- Elemental Analysis : Confirms empirical formula accuracy (e.g., CHN) .
Q. What are the key physicochemical properties affecting experimental handling?
- Solubility : The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water, necessitating solvent optimization for reactions ( ).
- Stability : Storage at 2–8°C in sealed, dry conditions prevents degradation ( ).
- Thermal Properties : Predicted melting points (204–205°C) and boiling points (300.7±37.0°C) guide reaction temperature limits ( ).
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, Å have been used for analogous pyrazole derivatives (). Software like Mercury ( ) visualizes electron density maps and hydrogen-bonding networks, while SHELXL ( ) refines structural models against diffraction data .
Q. What methodologies resolve discrepancies in spectroscopic data?
Contradictions in NMR or MS data can arise from tautomerism or impurities. Cross-validation strategies include:
- Variable Temperature NMR : Detects dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures.
- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to confirm assignments ().
- X-ray Crystallography : Provides unambiguous structural confirmation ().
Q. How to design stability studies under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures (e.g., 216–299°C for pyrazole salts) ( ).
- Photostability : Expose samples to UV light (e.g., 254 nm) and track degradation via HPLC.
- pH Stability : Incubate in buffers (pH 1–13) and analyze by LC-MS for byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
